molecular formula C19H12O2 B11848013 4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)- CAS No. 113486-35-4

4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)-

Cat. No.: B11848013
CAS No.: 113486-35-4
M. Wt: 272.3 g/mol
InChI Key: ZMSUUIVEJVVJQY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-4H-chromen-4-one typically involves the condensation of naphthalene derivatives with chromenone precursors. One common method involves the use of naphthylaldehyde and chromenone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of 2-(Naphthalen-1-yl)-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Naphthalen-1-yl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of photochromic materials and dyes

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Naphthopyran derivatives: Compounds with similar naphthalene and chromenone structures.

    Naphthalenes: Compounds containing a naphthalene moiety.

    Chromenones: Compounds with a chromenone structure

Uniqueness

2-(Naphthalen-1-yl)-4H-chromen-4-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

113486-35-4

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

2-naphthalen-1-ylchromen-4-one

InChI

InChI=1S/C19H12O2/c20-17-12-19(21-18-11-4-3-9-16(17)18)15-10-5-7-13-6-1-2-8-14(13)15/h1-12H

InChI Key

ZMSUUIVEJVVJQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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